molecular formula C34H21F26P B1600951 Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine CAS No. 290827-94-0

Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine

Cat. No.: B1600951
CAS No.: 290827-94-0
M. Wt: 954.5 g/mol
InChI Key: GNCTUKGIBHXUPH-UHFFFAOYSA-N
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Description

Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine (CAS: 290827-94-0) is a fluorinated organophosphorus compound characterized by a central phosphorus atom bonded to one phenyl group and two 4-(tridecafluorooctyl)phenyl substituents. The tridecafluorooctyl chains (CF₃(CF₂)₆CH₂CH₂-) impart high hydrophobicity, thermal stability, and fluorophilicity, making the compound suitable for applications in fluorous-phase separations, catalysis, and materials science . It is commercially available at a price of $300 per gram (1 g scale) from suppliers like Santa Cruz Biotechnology .

Properties

IUPAC Name

phenyl-bis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H21F26P/c35-23(36,25(39,40)27(43,44)29(47,48)31(51,52)33(55,56)57)16-14-18-6-10-21(11-7-18)61(20-4-2-1-3-5-20)22-12-8-19(9-13-22)15-17-24(37,38)26(41,42)28(45,46)30(49,50)32(53,54)34(58,59)60/h1-13H,14-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCTUKGIBHXUPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=C(C=C2)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H21F26P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472972
Record name Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

954.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290827-94-0
Record name Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine (CAS 290827-94-0) is a phosphine compound characterized by its unique fluorinated alkyl chains. This compound has garnered attention in various fields of research due to its potential biological activities and applications in proteomics and other biochemical studies.

Chemical Structure and Properties

The molecular formula of this compound is C34H21F26P. The presence of multiple fluorinated groups enhances its lipophilicity and stability in biological systems. The structure can be depicted as follows:

Phenylbis 4 3 3 ldots \text{Phenylbis 4 3 3 ldots }

Phenylbis[4-(3,3,4,...)] phosphine exhibits biological activity primarily through its interactions with cellular membranes and proteins. The fluorinated alkyl chains contribute to its ability to penetrate lipid bilayers and influence membrane fluidity. This property is critical for its potential use as a drug delivery agent or as a modifier of protein interactions.

Anticancer Activity

Recent studies have indicated that phosphine compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. For instance:

  • Case Study : A study demonstrated that similar phosphine derivatives could inhibit cancer cell proliferation through the activation of caspase pathways. This suggests that Phenylbis[4-(3,3,...)] may also possess similar properties.

Proteomics Applications

The compound is utilized in proteomics for labeling proteins due to its reactive phosphorus atom. This allows for the conjugation with various biomolecules:

  • Application : Used as a labeling agent in mass spectrometry to enhance the detection of proteins in complex mixtures.

Research Findings

A review of literature reveals several key findings regarding the biological activity of Phenylbis[4-(3,...)]:

StudyFindings
Demonstrated the ability of phosphines to induce apoptosis in cancer cell lines.
Reported on the stability and reactivity of phosphines in biological systems.
Highlighted the use of fluorinated compounds in enhancing drug delivery mechanisms.

Toxicological Profile

While the biological activity is promising, it is essential to consider the toxicological implications:

  • Toxicity Studies : Preliminary studies suggest low toxicity levels; however, comprehensive assessments are necessary to evaluate long-term effects.

Comparison with Similar Compounds

Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phenyl]phosphine

  • Structure : Contains three identical 4-(tridecafluorooctyl)phenyl groups attached to phosphorus.
  • Properties: Higher molecular weight (C₄₂H₂₄F₃₉P vs. Enhanced fluorophilicity due to three perfluorinated chains improves solubility in fluorous solvents compared to the bis-substituted analogue .
  • Applications : Used in platinum dichloride complexes (e.g., Example 10 in ), where steric effects may modulate metal coordination geometry .

Diphenyl-[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phenyl]phosphane

  • Structure : Features two phenyl groups and one 4-(tridecafluorooctyl)phenyl group.
  • Properties :
    • Reduced fluorocarbon content decreases fluorophilicity compared to the target compound but maintains moderate hydrophobicity.
    • Smaller steric profile may enhance ligand mobility in catalytic cycles .
  • Synthesis : Prepared via methods analogous to the bis-substituted compound, highlighting scalability of fluorous phosphine syntheses .

Tris[4-(3,3,4,4,5,5,5-Heptafluoro-2,2-bis-trifluoromethylpentyl)phenyl]phosphane

  • Structure : Shorter perfluoroalkyl chains (heptafluoropentyl vs. tridecafluorooctyl) and additional trifluoromethyl branches.
  • Properties :
    • Reduced chain length lowers thermal stability (decomposition temperature ~220°C vs. >250°C for tridecafluorooctyl derivatives) .
    • Branched fluorocarbons may disrupt crystallinity, improving solubility in organic solvents .

(4-Methoxyphenyl)bis[4-(Trifluoromethyl)phenyl]phosphine

  • Structure : Substitutes trifluoromethyl (-CF₃) groups for perfluoroalkyl chains.
  • Properties :
    • Lower fluorine content diminishes fluorophilicity, limiting utility in fluorous-phase applications.
    • Methoxy group introduces electron-donating effects, altering electronic properties in metal complexes .
  • Applications: Primarily used in non-fluorous catalysis due to balanced electronic modulation .

Key Comparative Data

Compound Fluorocarbon Chain Length Substituents Molecular Weight Price (1 g) Key Applications
Phenylbis[4-(tridecafluorooctyl)phenyl]phosphine C8F13 2 fluoroaryl, 1 Ph ~900 g/mol $300 Catalysis, fluorous separations
Tris[4-(tridecafluorooctyl)phenyl]phosphine C8F13 3 fluoroaryl ~1,200 g/mol N/A Platinum complexes
Diphenyl-[4-(tridecafluorooctyl)phenyl]phosphane C8F13 1 fluoroaryl, 2 Ph ~850 g/mol N/A Ligand design
Tris[4-(heptafluoropentyl)phenyl]phosphane C5F7 3 fluoroaryl ~950 g/mol N/A Organic-phase catalysis
(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphine N/A 2 CF₃, 1 OMe ~428 g/mol N/A Electronic modulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine
Reactant of Route 2
Phenylbis[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]phosphine

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